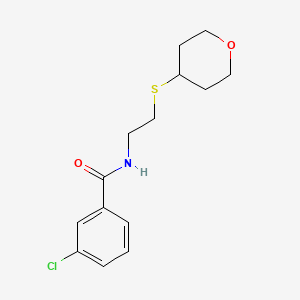

3-chloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Tetrahydropyran (THP) is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . The most common route for synthesizing these heterocycles relies on the oxa-6π-electrocyclization of dienones, the so-called 1-oxatriene pathway .Molecular Structure Analysis

The molecular structure of ‘3-chloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide’ is complex, involving several functional groups. The tetrahydropyran ring is a key structural motif present in many natural products .Chemical Reactions Analysis

Tetrahydropyran derivatives are commonly used in organic synthesis. Specifically, the 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols . Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers .Scientific Research Applications

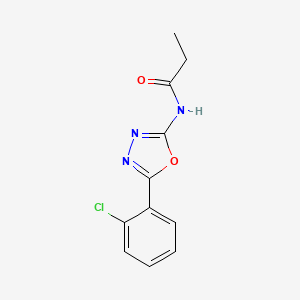

Synthesis of Triazine Derivatives

Triazines: are an important class of compounds with various applications, including herbicides and polymer photostabilizers . The compound can be used to synthesize 2,4,6-tri-substituted-1,3,5-triazines , which are known for their biological properties, such as antitumor activities and potential use as siderophore-mediated drugs .

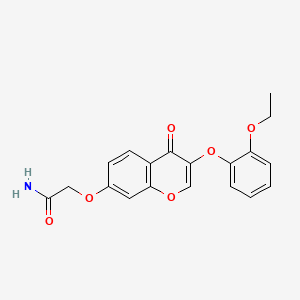

Development of Chromanone-Derived Compounds

The chroman-4-one framework is significant in medicinal chemistry, acting as a building block for compounds with a broad range of biological and pharmaceutical activities . The subject compound could be involved in the synthesis of chromanone derivatives, which are explored for their therapeutic potential .

Intermolecular Interaction Studies

Intermolecular interactions: play a crucial role in the properties of polymorphic pharmaceutical compounds. The compound can be used to study these interactions, which are essential for understanding the stability and solubility of pharmaceuticals .

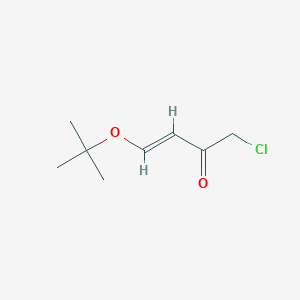

Histone Deacetylase (HDAC) Inhibitors

HDAC inhibitors are a class of compounds that have implications in cancer therapy. The compound may be utilized in the synthesis of potential HDAC inhibitors, contributing to the development of new cancer treatments .

Aromatase Inhibitory Activity

Some derivatives of the compound have shown significant aromatase inhibitory activity . This is crucial in the treatment of hormone-sensitive cancers, as aromatase is an enzyme that converts androgens to estrogens .

Antitumor and Antileukemic Activities

The compound has the potential to be used in the synthesis of molecules with antitumor and antileukemic activities . These activities are vital for developing new therapies for various types of cancer .

properties

IUPAC Name |

3-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO2S/c15-12-3-1-2-11(10-12)14(17)16-6-9-19-13-4-7-18-8-5-13/h1-3,10,13H,4-9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFANSEPPRNEQDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1SCCNC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3012889.png)

![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B3012890.png)

![N-(4-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3012893.png)

![4-(2-Methoxyethoxy)-3-[(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B3012894.png)

![2-(3-Chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3012895.png)

![N-benzyl-2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3012901.png)